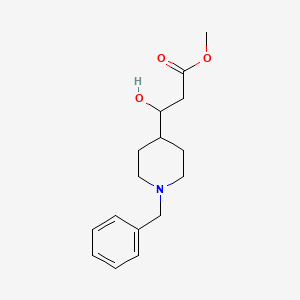
Methyl 3-(1-benzylpiperidin-4-yl)-3-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1-benzylpiperidin-4-yl)-3-hydroxypropanoate typically involves the reaction of 1-benzylpiperidine with methyl 3-bromopropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the piperidine ring attacks the electrophilic carbon of the methyl 3-bromopropanoate, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
Methyl 3-(1-benzylpiperidin-4-yl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of Methyl 3-(1-benzylpiperidin-4-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter levels by inhibiting the activity of certain enzymes, such as acetylcholinesterase. This inhibition leads to an increase in the levels of neurotransmitters like acetylcholine, which can have various effects on the nervous system.
相似化合物的比较
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase.
Uniqueness: Methyl 3-(1-benzylpiperidin-4-yl)-3-hydroxypropanoate is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other acetylcholinesterase inhibitors. Its piperidine ring and hydroxyl group allow for specific interactions with molecular targets, potentially leading to different therapeutic effects.
属性
分子式 |
C16H23NO3 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC 名称 |
methyl 3-(1-benzylpiperidin-4-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C16H23NO3/c1-20-16(19)11-15(18)14-7-9-17(10-8-14)12-13-5-3-2-4-6-13/h2-6,14-15,18H,7-12H2,1H3 |
InChI 键 |
FMXGGRFKRAEINY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC(C1CCN(CC1)CC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


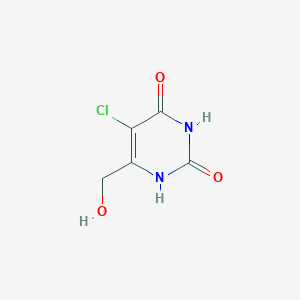
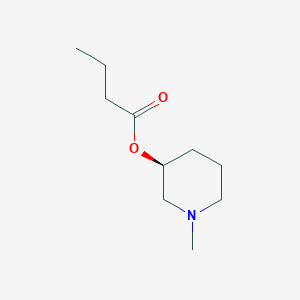
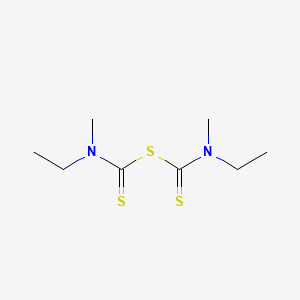
![8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13974706.png)
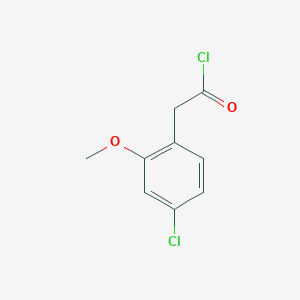
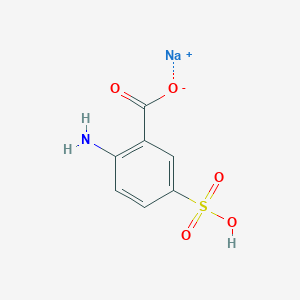
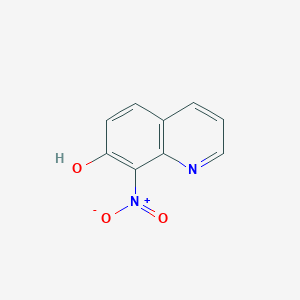
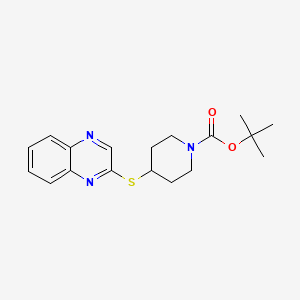
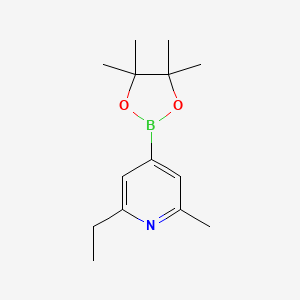
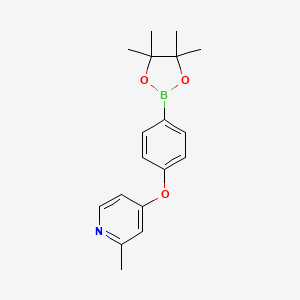
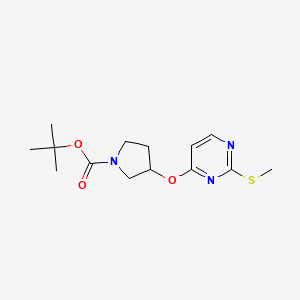


![(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13974765.png)
